Home > Products > Screening Compounds P131351 > (±)16(17)-DiHDPA
(±)16(17)-DiHDPA - 1345275-27-5

(±)16(17)-DiHDPA

Catalog Number: EVT-1212367
CAS Number: 1345275-27-5
Molecular Formula: C22H34O4
Molecular Weight: 362.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
16-DiHDPA is produced from cytochrome P450 epoxygenase action on docosahexaenoic acid (DHA;). It has been shown to inhibit VEGF-induced angiogenesis and reduce cancer cell metastasis in mice.
Synthesis Analysis

The synthesis of (±)16(17)-DiHDPA primarily occurs through enzymatic pathways involving lipoxygenases. The process starts with docosahexaenoic acid, which is converted into various hydroxy derivatives through the action of specific enzymes. For example, the biotransformation of docosahexaenoic acid into 10R-HDHA and subsequently into 10-epi PDX involves multiple enzymatic steps facilitated by lipoxygenases such as 15S-LOX and 8R-LOX .

Technical Parameters

  • Enzymatic Reaction Conditions: The reactions typically occur at physiological temperatures (around 30°C) and may require specific pH conditions to optimize enzyme activity.
  • Extraction Methods: Post-reaction, compounds are often extracted using organic solvents like ethyl acetate followed by drying and reconstitution in methanol for analysis .
Molecular Structure Analysis

The molecular structure of (±)16(17)-DiHDPA features two hydroxyl groups at the 16th and 17th carbon positions of the docosahexaenoic acid backbone. The stereochemistry of these hydroxyl groups can significantly influence the biological activity of the compound.

Structural Data

  • NMR Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm the structure, revealing characteristic chemical shifts associated with the hydroxyl groups and double bonds within the molecule .
  • Fragmentation Patterns: Mass spectrometry analysis indicates specific fragmentation patterns that help confirm its identity, with notable peaks corresponding to structural components of the molecule .
Chemical Reactions Analysis

(±)16(17)-DiHDPA participates in various biochemical reactions, primarily involving its role as a signaling molecule in inflammatory pathways. It has been shown to inhibit platelet aggregation at concentrations lower than those affecting thromboxane synthesis, indicating its potential therapeutic applications in cardiovascular diseases .

Relevant Reactions

  • Inhibition of Platelet Aggregation: This action suggests that (±)16(17)-DiHDPA may modulate thromboxane A2 signaling pathways, which are critical in platelet function and vascular homeostasis.
  • Conversion Pathways: It can be further metabolized into other bioactive lipids or participate in complex lipid signaling networks within cells .
Mechanism of Action

The mechanism of action for (±)16(17)-DiHDPA primarily revolves around its anti-inflammatory properties. It interacts with various cellular receptors and signaling pathways to exert its effects.

Mechanistic Insights

  • Receptor Interaction: Studies suggest that (±)16(17)-DiHDPA may interact with G-protein coupled receptors involved in inflammation modulation.
  • Biological Effects: Its ability to inhibit platelet aggregation implies a role in reducing thrombus formation during inflammatory responses, potentially leading to protective cardiovascular effects .
Physical and Chemical Properties Analysis

(±)16(17)-DiHDPA exhibits several notable physical and chemical properties that are relevant for its biological activity.

Applications

The applications of (±)16(17)-DiHDPA span various fields, particularly in biomedical research and therapeutic development.

Scientific Applications

  • Cardiovascular Health: Due to its anti-inflammatory properties and ability to inhibit platelet aggregation, it is being studied for potential use in preventing cardiovascular diseases.
  • Neuroscience Research: Its role as an oxylipin suggests potential applications in studying neuroinflammatory conditions where docosahexaenoic acid metabolism is altered .
  • Pharmaceutical Development: There is ongoing research into developing drugs that mimic or enhance the actions of (±)16(17)-DiHDPA for therapeutic benefits against chronic inflammatory diseases.
Introduction to (±)16(17)-DiHDPA

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for (±)16(17)-DiHDPA is (4Z,7Z,10Z,13Z,19Z)-16,17-dihydroxydocosa-4,7,10,13,19-pentaenoic acid, precisely defining its carbon chain length, double bond positions and geometries, and hydroxyl group locations. Its molecular formula is C₂₂H₃₄O₄, with a molecular weight of 362.5 g/mol. The canonical SMILES representation is CCC=CCC(C(CC=CCC=CCC=CCC=CCCC(=O)O)O)O, capturing the carboxylic acid functionality, pentadiene system, and vicinal diol at C16-C17. The "±" notation explicitly denotes the racemic nature of the compound at the C16 and C17 chiral centers in synthetic preparations, contrasting with enzymatically produced stereospecific variants [5] [8].

Table 1: Molecular Attributes of (±)16(17)-DiHDPA

PropertyValue
IUPAC Name(4Z,7Z,10Z,13Z,19Z)-16,17-dihydroxydocosa-4,7,10,13,19-pentaenoic acid
Molecular FormulaC₂₂H₃₄O₄
Molecular Weight362.5 g/mol
CAS Registry Number1345275-27-5
Canonical SMILESCCC=CCC(C(CC=CCC=CCC=CCC=CCCC(=O)O)O)O

Stereochemical Configuration and Isomeric Variations

The bioactive form of 16,17-DiHDPA in physiological settings typically exhibits defined stereochemistry, often the 16S,17S-dihydroxy configuration when synthesized by 15-lipoxygenase (15-LOX) enzymes. In contrast, the "(±)" designation indicates that commercially available reference materials are frequently supplied as racemic mixtures lacking stereochemical definition at the hydroxylated carbons. This racemization significantly impacts bioactivity, as evidenced by studies showing that stereospecific epimers (e.g., 16R,17R-DiHDPA) often exhibit reduced receptor binding affinity and functional potency compared to their native S,S-configured counterparts. Additionally, positional isomers exist where hydroxyl groups are introduced at alternative carbon positions (e.g., 10,17-DiHDPA or 19,20-DiHDPA), each displaying distinct biological profiles and metabolic fates [1] [5] [8].

Physicochemical Properties (Solubility, Stability, Reactivity)

(±)16(17)-DiHDPA displays limited aqueous solubility but is readily soluble in polar organic solvents. Specific solubility profiles include:

  • Dimethylformamide (DMF): 50 mg/mL
  • Dimethyl Sulfoxide (DMSO): 50 mg/mL
  • Ethanol: 50 mg/mL
  • Phosphate-Buffered Saline (PBS, pH 7.2): 0.25 mg/mL

The compound exhibits moderate sensitivity to oxidative degradation due to its conjugated pentadiene system and allylic diol structure. Storage at -20°C under inert gas (argon or nitrogen) is recommended for long-term stability. The vicinal diol moiety renders it susceptible to periodate oxidation, cleaving the C16-C17 bond to produce aldehyde fragments. Under acidic conditions, dehydration can occur, yielding epoxy or ketone derivatives. Its carboxylic acid group enables salt formation (e.g., sodium or potassium salts) for improved aqueous dispersibility and esterification for prodrug strategies [8].

Biochemical Context and Classification

Role in the Docosanoid Family of Lipid Mediators

(±)16(17)-DiHDPA belongs to the docosanoid class of lipid mediators, oxygenated derivatives of 22-carbon PUFAs. It is biosynthetically classified as a DPAn-6-derived resolvin, sharing structural and functional homology with protectins (e.g., PD1/NPD1 from DHA) and maresins. Its biosynthesis proceeds primarily via sequential lipoxygenase actions:

  • 15-LOX oxygenates DPAn-6 to 17S-hydroperoxy-DPAn-6 (17S-HpDPAn-6)
  • Subsequent reduction yields 17S-hydroxy-DPAn-6 (17S-HDPAn-6)
  • 5-LOX or non-enzymatic oxidation then converts 17S-HDPAn-6 to 16S,17S-diHDPA

Table 2: Key Enzymes in (±)16(17)-DiHDPA Biosynthesis

EnzymeReaction StepTissue/Cellular Localization
15-Lipoxygenase (15-LOX)DPAn-6 → 17S-HpDPAn-6Vascular endothelium, macrophages
Phospholipase A₂ (PLA₂)Membrane phospholipid hydrolysis → Free DPAn-6Cytosolic (cPLA₂), Secreted (sPLA₂)
5-Lipoxygenase (5-LOX)17S-HDPAn-6 → 16S,17S-diHDPALeukocytes, vascular smooth muscle

Vascular cells (endothelial and smooth muscle cells) demonstrate significant capacity for 16,17-DiHDPA synthesis, where 5-LOX undergoes agonist-induced translocation from the nucleus to the cytoplasm—a critical step enabling its interaction with the 17S-HDPAn-6 substrate. This spatial reorganization facilitates transcellular biosynthesis and local mediator release. Functionally, (±)16(17)-DiHDPA exhibits potent anti-inflammatory and pro-resolving actions at nanomolar concentrations:

  • Inhibition of VEGF-induced angiogenesis and tumor metastasis
  • Reduction of monocyte adhesion to activated endothelium via ALX/FPR2 and GPR32 receptor modulation
  • Amelioration of hepatic steatosis and inflammation in high-fat diet models by downregulating NF-κB and enhancing Nrf2 pathways
  • Modulation of lipid metabolism genes (PPARα, SREBP-1c) in obese mice, improving insulin sensitivity and adiponectin secretion [1] [6] [8].

Relationship to Polyunsaturated Fatty Acid (PUFA) Derivatives

(±)16(17)-DiHDPA is an enzymatic oxidation product of docosapentaenoic acid n-6 (DPAn-6; C22:5 ω-6), distinguishing it from ω-3-derived mediators like resolvin D1 (from DHA) or 18-HEPE (from EPA). DPAn-6 serves as a significant component of algal oils and human neuronal membranes, where it competes with docosahexaenoic acid (DHA; C22:6 ω-3) for incorporation into phospholipids and subsequent oxidative metabolism. While structurally analogous to DHA-derived protectins (e.g., 10,17-diHDHA), the ω-6 backbone of (±)16(17)-DiHDPA confers distinct receptor affinities and bioactivities. Notably, its production is influenced by dietary PUFA ratios:

  • High ω-6/ω-3 PUFA diets favor arachidonic acid (AA) oxidation to pro-inflammatory eicosanoids (e.g., 15-HETE)
  • Balanced ω-6/ω-3 ratios or DPAn-6 supplementation enhance (±)16(17)-DiHDPA synthesis

This mediator exemplifies the expanding diversity beyond traditional EPA/DHA-derived SPMs, revealing the underappreciated bioactivity of DPAn-6 derivatives. Its discovery underscores the functional significance of C22-PUFA metabolism in resolving inflammation and maintaining vascular and metabolic homeostasis [1] [2] [4].

Table 3: Structural and Functional Comparison of (±)16(17)-DiHDPA with Related Lipid Mediators

MediatorPUFA PrecursorKey EnzymesPrimary Bioactivities
(±)16(17)-DiHDPADPAn-6 (ω-6)15-LOX, 5-LOXAnti-angiogenic, anti-inflammatory, metabolic regulator
Resolvin D1 (RvD1)DHA (ω-3)15-LOX, 5-LOXLeukocyte trafficking inhibition, phagocytosis enhancement
17S-HDHADHA (ω-3)15-LOX, aspirin-COX2RvD1 precursor, phagocytosis stimulation
15-HETEArachidonic acid (ω-6)15-LOXPro-inflammatory, correlates with neurodegeneration
18-HEPEEPA (ω-3)CYP450, soluble epoxide hydrolaseCardioprotective, anti-fibrotic

Properties

CAS Number

1345275-27-5

Product Name

(±)16(17)-DiHDPA

IUPAC Name

(4Z,7Z,10Z,13Z,19Z)-16,17-dihydroxydocosa-4,7,10,13,19-pentaenoic acid

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C22H34O4/c1-2-3-14-17-20(23)21(24)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(25)26/h3,5-8,11-15,20-21,23-24H,2,4,9-10,16-19H2,1H3,(H,25,26)/b7-5-,8-6-,13-11-,14-3-,15-12-

InChI Key

YXQCSWUATWXVGK-ZYADFMMDSA-N

SMILES

CCC=CCC(C(CC=CCC=CCC=CCC=CCCC(=O)O)O)O

Synonyms

16,17-dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid

Canonical SMILES

CCC=CCC(C(CC=CCC=CCC=CCC=CCCC(=O)O)O)O

Isomeric SMILES

CC/C=C\CC(C(C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.